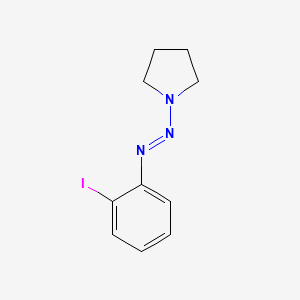
(2-Iodophenyl)-pyrrolidin-1-yldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodophenyl)-pyrrolidin-1-yldiazene is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring through a diazene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)-pyrrolidin-1-yldiazene typically involves the reaction of 2-iodoaniline with pyrrolidine in the presence of a diazotizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at low temperatures to ensure the stability of the diazene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodophenyl)-pyrrolidin-1-yldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Azides or thiol-substituted compounds.
Applications De Recherche Scientifique
(2-Iodophenyl)-pyrrolidin-1-yldiazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2-Iodophenyl)-pyrrolidin-1-yldiazene involves its interaction with molecular targets through its diazene linkage and iodine atom. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The pathways involved may include oxidative stress responses or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodophenyl isothiocyanate
- 2-Iodobiphenyl
- 2-Iodobenzyl alcohol
Uniqueness
(2-Iodophenyl)-pyrrolidin-1-yldiazene is unique due to its diazene linkage, which imparts distinct chemical reactivity compared to other iodine-substituted phenyl compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research applications.
Propriétés
Numéro CAS |
188966-38-3 |
|---|---|
Formule moléculaire |
C10H12IN3 |
Poids moléculaire |
301.13 g/mol |
Nom IUPAC |
(2-iodophenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C10H12IN3/c11-9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
LHHKBNMXCCYHSM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)N=NC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


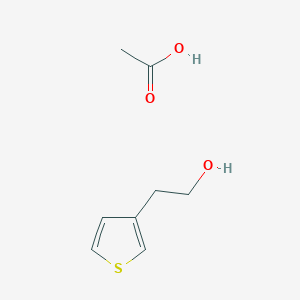
dimethyl-](/img/structure/B14263596.png)
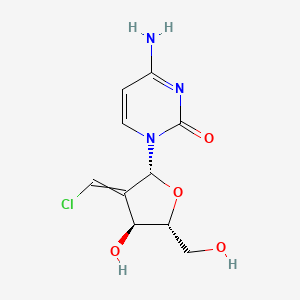
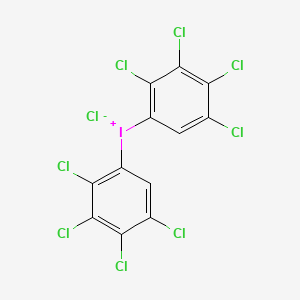
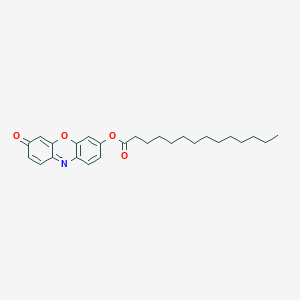

![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
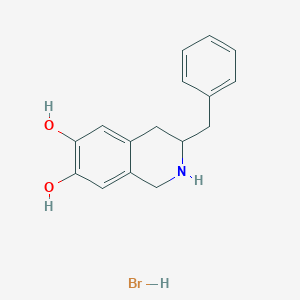
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
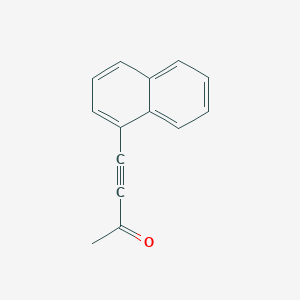


![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
